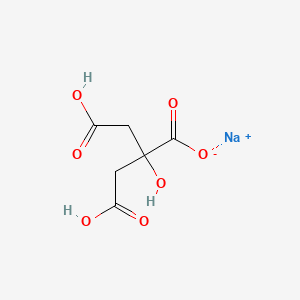
7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, a methyl group at the 1st position, and a dihydroquinolinone core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 7-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 7-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 7-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one
Uniqueness
The uniqueness of 7-amino-3,4-dihydro-1-methyl-2(1H)-Quinolinone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 7th position may impart unique properties compared to other quinoline derivatives.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
7-amino-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3 |
InChI 键 |
SOKTXJGBXRRDGK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC2=C1C=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
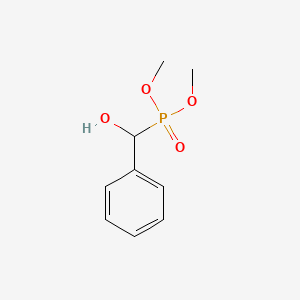
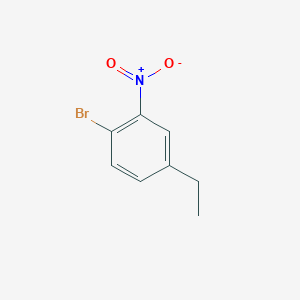

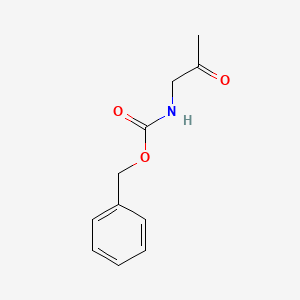
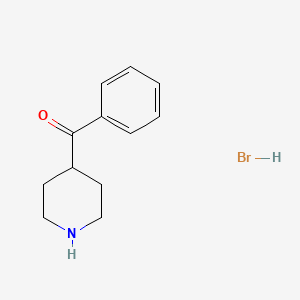
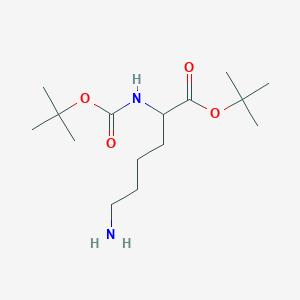
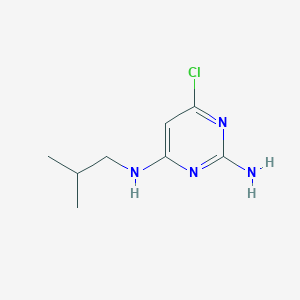
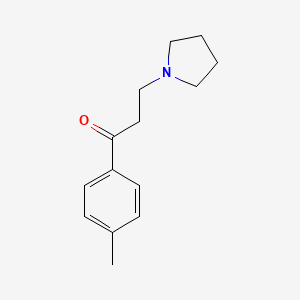
![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)
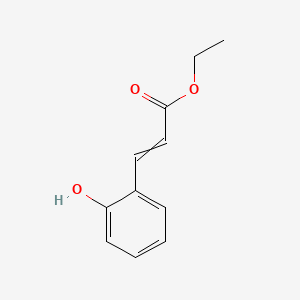
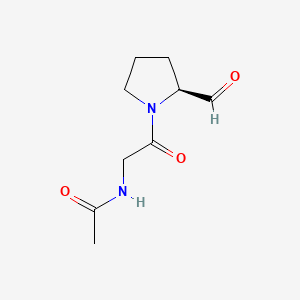
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8769143.png)
![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)
